REACTION_CXSMILES
|
[CH3:1][Mg]Cl.CON(C)[C:7](=[O:16])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15]>C1COCC1>[C:10]1([CH3:15])[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][C:7](=[O:16])[CH3:1]
|
Name
|
CeCl3
|
Quantity
|
114.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
256 g
|
Type
|
reactant
|
Smiles
|
CON(C(CC1=C(C=CC=C1)C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
47.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h at −10˜−5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
When the solution was cooled to −10˜−5° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 h at 10-20° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched by 1M HCl
|
Type
|
CUSTOM
|
Details
|
partitioned with water and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residual was further purified by flash chromatography on silica gel (2-10% EtOAc/PE)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)CC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |